REACTION_CXSMILES
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[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]1[CH:17]2[CH2:18][C:19]3([NH2:22])[CH2:21][CH:15]([CH2:16]2)[CH2:14][CH:13]1[CH2:20]3>C1(C)C=CC=CC=1>[C:19]12([NH:22][C:4](=[O:5])[C:3]3[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:1]([OH:6])=[O:11])[CH2:20][CH:13]3[CH2:14][CH:15]([CH2:16][CH:17]([CH2:12]3)[CH2:18]1)[CH2:21]2
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C1C2CC3CC1CC(C2)(C3)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 15 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was prepared
|
Type
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FILTRATION
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Details
|
The solid was collected by vacuum filtration
|
Type
|
CUSTOM
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Details
|
dried in a vacuum oven at room temperature
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)NC(C=2C(C(=O)O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |